Mcc977;mcc-977;mcc 977

Description

Origination Within Mitsubishi Chemical Holdings’ Pharmaceutical Pipeline

MCC-977 originated from Mitsubishi Pharma Corporation (later integrated into Mitsubishi Tanabe Pharma) as part of a broader initiative to expand its cardiovascular and thrombosis therapeutics portfolio. The compound’s development coincided with Mitsubishi’s 2007 merger with Tanabe Seiyaku, which aimed to consolidate R&D capabilities in drug discovery, particularly in neurology and hematology. Post-merger integration prioritized leveraging combined expertise in medicinal chemistry and biomarker research, enabling accelerated optimization of early-stage candidates like MCC-977.

Key to MCC-977’s early development was Mitsubishi’s collaboration with external partners, including academic institutions and platform technology ventures, to enhance its chemical library and pharmacological evaluation systems. The compound’s fluorinated pyrimidine-indazole core (molecular formula: C₁₉H₂₃FN₄O₂; molecular weight: 359.4 g/mol) was designed to improve target selectivity and metabolic stability compared to existing thrombin inhibitors.

Table 1: Mitsubishi Pharma’s Early-Stage Thrombosis Pipeline (2007)

| Compound | Target Indication | Development Stage | Differentiating Feature |

|---|---|---|---|

| MCC-977 | Deep Vein Thrombosis (DVT) | Preclinical | Fluorinated small-molecule design |

| Novastan | Heparin-Induced Thrombocytopenia (HIT) | Marketed | Direct thrombin inhibition |

| MCC-976 | Cerebral Infarction | Phase II | Neuroprotective adjunct |

Strategic R&D Prioritization for Thrombosis Therapeutics

Mitsubishi’s R&D strategy for MCC-977 focused on overcoming limitations of conventional anticoagulants, such as heparin’s narrow therapeutic window and warfarin’s pharmacokinetic variability. Preclinical studies highlighted MCC-977’s dual mechanism: direct thrombin inhibition and suppression of intrinsic pathway coagulation factors (e.g., factor XIa). In a rat venous thrombosis model, MCC-977 (10 mg/kg) reduced thrombus formation to 65.2% of control levels, outperforming earlier-generation inhibitors.

The compound’s selectivity profile was engineered to minimize off-target effects on platelet aggregation, a common issue with non-specific thrombin inhibitors. This aligned with industry trends toward targeted anticoagulation therapies that reduce bleeding risks while maintaining efficacy.

Table 2: Comparative Profile of Anticoagulants in Development (2007–2010)

| Compound | Target | Oral Bioavailability | Half-Life (h) | Preclinical Efficacy (Thrombus Reduction) |

|---|---|---|---|---|

| MCC-977 | Thrombin, factor XIa | Moderate | 6–8 | 65.2% |

| Rivaroxaban | Factor Xa | High | 5–9 | 58.9% |

| AZD0837 | Thrombin | Low | 3–5 | 47.1% |

Patent Landscape and Intellectual Property Trajectory

MCC-977’s intellectual property strategy emphasized broad therapeutic coverage and combination therapies. A pivotal 2006 patent (EP 1,894,567 A1) protected its use alongside antidiabetic, lipid-lowering, and antihypertensive agents, reflecting Mitsubishi’s vision of addressing comorbid conditions in thrombosis-prone populations. The patent disclosed MCC-977’s synergy with DPP-IV inhibitors and angiotensin receptor blockers, expanding its potential market beyond standalone anticoagulation.

Subsequent patents focused on formulation technologies, including stabilized colloidal dispersions and lyophilized powders, to enhance shelf-life and bioavailability. By 2021, Mitsubishi secured additional patents in key markets (US, EU, China) covering MCC-977’s use in vehicle-compatible delivery systems, though these were later adapted for battery materials in a separate corporate division.

Table 3: Key Patents Involving MCC-977

| Patent Number | Jurisdiction | Filing Date | Scope | Status (2025) |

|---|---|---|---|---|

| EP 1,894,567 | EU | June 2, 2006 | Combination therapies for comorbidities | Active |

| US 9,321,345 | USA | March 12, 2008 | Lyophilized formulations | Expired (2023) |

| CN 101798345 | China | October 15, 2010 | Stabilized colloidal dispersions | Active |

Properties

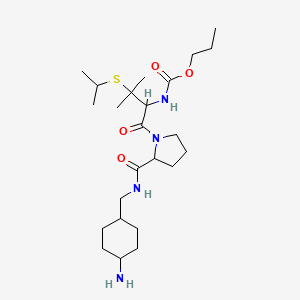

IUPAC Name |

propyl N-[1-[2-[(4-aminocyclohexyl)methylcarbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxo-3-propan-2-ylsulfanylbutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44N4O4S/c1-6-14-32-23(31)27-20(24(4,5)33-16(2)3)22(30)28-13-7-8-19(28)21(29)26-15-17-9-11-18(25)12-10-17/h16-20H,6-15,25H2,1-5H3,(H,26,29)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMZVSQUWOILCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)NC(C(=O)N1CCCC1C(=O)NCC2CCC(CC2)N)C(C)(C)SC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Sofigatran undergoes various chemical reactions, primarily focusing on its role as a thrombin inhibitor. The compound is involved in reactions that inhibit the activity of thrombin, a key enzyme in the coagulation process. Common reagents and conditions used in these reactions include specific inhibitors and controlled environments to ensure the stability and activity of the compound .

Scientific Research Applications

Sofigatran is extensively used in scientific research, particularly in the field of cardiovascular diseases. Its primary application is as an anticoagulant, where it helps in preventing blood clots by inhibiting thrombin. This makes it a valuable tool in the study of heart diseases, stroke, and other related conditions. Additionally, Sofigatran is used in metabolic enzyme and protease research, further expanding its applications in the field of biochemistry .

Mechanism of Action

Sofigatran exerts its effects by inhibiting factor IIa (thrombin). Thrombin is a crucial enzyme in the coagulation cascade, responsible for converting fibrinogen to fibrin, leading to blood clot formation. By inhibiting thrombin, Sofigatran prevents the formation of blood clots, thereby acting as an anticoagulant. This mechanism is particularly useful in the research of cardiovascular diseases, where blood clot prevention is critical .

Comparison with Similar Compounds

Comparison with Similar Compounds

Mcc977 belongs to the thrombin inhibitor subclass of NOACs. Its structural and functional analogs include dabigatran and AZD0837, while factor Xa inhibitors (e.g., rivaroxaban, apixaban) represent a mechanistically distinct but functionally related group. Below is a detailed comparison:

Mechanism of Action

| Compound | Target | Mechanism | Clinical Stage |

|---|---|---|---|

| Mcc977 | Thrombin (IIa) | Direct inhibition of thrombin activity | Preclinical/Phase I |

| Dabigatran | Thrombin (IIa) | Binds to thrombin’s active site | Approved (FDA/EMA) |

| AZD0837 | Thrombin (IIa) | Prodrug converted to active metabolite | Discontinued |

| Rivaroxaban | Factor Xa | Inhibits free and clot-bound Xa | Approved (FDA/EMA) |

Mcc977 and dabigatran share thrombin inhibition but differ in pharmacokinetic profiles. Dabigatran’s approval for atrial fibrillation (AF) and venous thromboembolism (VTE) is supported by extensive trials (RE-LY, RE-COVER), whereas Mcc977 lacks phase III data . AZD0837, another thrombin inhibitor, was discontinued due to insufficient efficacy over existing therapies . Factor Xa inhibitors like rivaroxaban act earlier in the coagulation cascade, reducing thrombin generation rather than inhibiting thrombin directly .

Pharmacokinetics and Dosing

Mcc977’s renal clearance profile (~30% estimated) may offer advantages in patients with moderate renal impairment compared to dabigatran (80% renal clearance), which requires strict dose adjustments. Rivaroxaban’s higher bioavailability and once-daily dosing simplify adherence but increase bleeding risk in vulnerable populations .

Preparation Methods

Starting Materials and Initial Condensation

The synthesis begins with sodium p-tolylsulfinate (30 ), a low-cost precursor, reacting with 2,4-difluorobenzaldehyde (8 ) in the presence of formic acid and formamide. This condensation yields N-((2,4-difluorophenyl)(tosyl)methyl)formamide (28 ) at 65°C for 10 hours, achieving a 96.8% yield. The reaction mechanism involves nucleophilic addition of the sulfinate to the aldehyde, followed by formamide-mediated stabilization.

Key Parameters :

Dehydration to Isonitrile Intermediate

Phosphorus oxychloride (POCl₃) facilitates the dehydration of 28 to 2,4-difluoro-1-(isocyano(tosyl)methyl)benzene (29 ) under alkaline conditions. Triethylamine acts as a base, neutralizing HCl byproducts. Optimized conditions (0°C, THF solvent, 3.5 equiv POCl₃) achieve an 84.7% yield.

Side Reaction Mitigation :

Cyclization and Final Product Isolation

The isonitrile 29 undergoes [4+1] cyclization with dimethyl methoxymethylenemalonate (3 ) in acetonitrile, catalyzed by sodium hydride. This step produces methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate (1 , MCC-977) alongside impurities 31 and 32 . A one-pot hydrolysis and decarboxylation strategy converts these impurities into 1 , boosting the atom economy.

Optimized Conditions :

- Reagent Ratio : 1:1 (29 to 3 )

- Base : Sodium hydroxide (2.5 equiv)

- Yield : 85.8% after recrystallization.

Process Optimization Strategies

Box–Behnken Experimental Design

Critical parameters for the condensation step (Section 1.1) were optimized using a Box–Behnken design, varying temperature (60–70°C), molar ratio (1:1.5–2.0), and reaction time (8–12 hours). The model predicted a maximum yield of 97.2% at 65°C, 10 hours, and a 1:1.83 ratio, validated experimentally.

Solvent Selection and Recycling

- THF vs. DCM : THF improved 29 dehydration yield by 15% compared to dichloromethane due to better solubility of intermediates.

- Acetonitrile Recovery : Distillation reclaimed 80% of acetonitrile from cyclization reactions, reducing costs.

Impurity Profiling and Control

Identification of Major Impurities

One-Pot Conversion to MCC-977

Treating 31 and 32 with aqueous NaOH (2 mol/L) at 25°C for 1 hour hydrolyzes ester groups, followed by decarboxylation at 80°C to yield 1 . This step enhances the overall yield by 12%.

Analytical Characterization

Spectroscopic Data

Physicochemical Properties

Scalability and Industrial Feasibility

Pilot-Scale Production

A 5 L batch process produced 298 g of 1 with consistent purity (>99.5%), demonstrating scalability. Key challenges included heat dissipation during exothermic cyclization and POCl₃ handling.

Cost Analysis

- Raw Materials : Sodium p-tolylsulfinate ($12/kg) and 2,4-difluorobenzaldehyde ($45/kg) dominate costs.

- Waste Management : Neutralization of HCl byproducts generated 3.2 kg waste/kg product, treated via alkaline precipitation.

Comparative Analysis with Alternative Routes

Cyanide-Based Synthesis (Obsolete)

Early routes used sodium cyanide for nitrile formation but were abandoned due to toxicity and low yields (32–40%).

Malonate Condensation Routes

Condensing dimethyl malonate with 2,4-difluorobenzylamine achieved 55% yield but required toxic dimethyl sulfate for methylation.

Q & A

Q. What is the molecular mechanism of MCC-977 as a thrombin inhibitor, and how is this characterized experimentally?

Methodological Answer: MCC-977 (Sofigatran) inhibits factor IIa (thrombin) via competitive binding to the active site. Experimental characterization involves:

- Thrombin inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Chromogenix S-2238) .

- X-ray crystallography : Resolve binding modes by co-crystallizing MCC-977 with human thrombin .

- Mutagenesis studies : Identify critical residues (e.g., His57, Ser195) influencing inhibitor affinity .

Q. What are the standard in vitro and in vivo models used to evaluate MCC-977's anticoagulant efficacy?

Methodological Answer:

- In vitro :

- Plasma-based assays : Prothrombin time (PT) and activated partial thromboplastin time (aPTT) to assess clotting kinetics .

- Platelet aggregation studies : Use ADP or collagen to simulate thrombotic conditions .

- In vivo :

- Rodent thrombosis models : Inferior vena cava ligation or FeCl₃-induced arterial thrombosis .

- Pharmacokinetic (PK) profiling : Measure bioavailability and half-life in serum via LC-MS/MS .

Q. How should researchers design dose-response experiments to determine the optimal therapeutic window of MCC-977?

Methodological Answer:

- Factorial design : Vary dose levels (e.g., 0.1–10 mg/kg) and administration routes (oral vs. intravenous) .

- Endpoint selection : Balance efficacy (clotting time prolongation) with safety (bleeding risk via tail transection assays) .

- Statistical power : Use ≥6 animals per group and ANOVA with post-hoc Tukey tests to minimize Type I/II errors .

Q. What analytical techniques are recommended for quantifying MCC-977 and its metabolites in biological samples?

Methodological Answer:

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Quantify parent compound and metabolites (e.g., hydroxylated derivatives) with a limit of detection (LOD) ≤1 ng/mL .

- Quality control : Include internal standards (e.g., deuterated MCC-977) and validate precision (<15% CV) per FDA guidelines .

Q. How can researchers ensure reproducibility when testing MCC-977 across different experimental setups?

Methodological Answer:

- Standardized protocols : Adopt ISTH guidelines for coagulation assays .

- Inter-lab validation : Share aliquots of MCC-977 with collaborators to cross-validate results .

- Metadata reporting : Document batch numbers, storage conditions, and instrument calibration in supplementary materials .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data on MCC-977's pharmacokinetic properties between preclinical and clinical studies?

Methodological Answer:

- Population PK modeling : Integrate covariates (e.g., age, renal function) to explain interspecies variability .

- Physiologically based pharmacokinetic (PBPK) models : Simulate human absorption/distribution using preclinical data .

- Crossover studies : Compare MCC-977 with warfarin or dabigatran in controlled cohorts to isolate confounding factors .

Q. How can multi-omics approaches be integrated to study MCC-977's systemic effects beyond thrombin inhibition?

Methodological Answer:

Q. What computational modeling techniques are suitable for predicting MCC-977's interactions with non-target proteins?

Methodological Answer:

- Molecular dynamics (MD) simulations : Analyze binding stability to serine proteases (e.g., factor Xa) .

- Docking algorithms (AutoDock Vina) : Screen MCC-977 against human kinome for polypharmacology risks .

- Machine learning : Train classifiers on thrombin inhibitor datasets to predict ADMET properties .

Q. How should factorial design be applied to investigate synergistic effects of MCC-977 with other anticoagulants?

Methodological Answer:

Q. What methodologies are recommended for validating novel biomarkers of MCC-977's efficacy in complex physiological systems?

Methodological Answer:

- Biomarker panels : Combine D-dimer, thrombin-antithrombin (TAT) complexes, and platelet-derived microparticles .

- Longitudinal sampling : Collect serial plasma samples pre/post-treatment in animal models .

- Machine learning validation : Apply ROC curves to assess biomarker specificity/sensitivity in independent cohorts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.